

# In-Depth Technical Guide: 2-Chloro-4-methoxynicotinonitrile - Structure and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	2-Chloro-4-methoxynicotinonitrile
CAS No.:	98645-43-3
Cat. No.:	B1349480

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **2-Chloro-4-methoxynicotinonitrile**, a key intermediate in the development of various pharmaceutical and agrochemical compounds.

## Chemical Structure and Properties

**2-Chloro-4-methoxynicotinonitrile**, with the CAS number 98645-43-3, possesses a pyridine ring scaffold substituted with chloro, methoxy, and cyano functional groups. These groups contribute to its unique reactivity and utility as a versatile building block in organic synthesis.

Structure:

Physicochemical Properties:

A summary of the key quantitative data for **2-Chloro-4-methoxynicotinonitrile** is presented in the table below.

Property	Value	Reference
CAS Number	98645-43-3	[1]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub> O	[1]
Molecular Weight	168.58 g/mol	[1]
Melting Point	173 - 177 °C	[1]
Appearance	White to light yellow powder/crystal	[1]

#### Spectral Data:

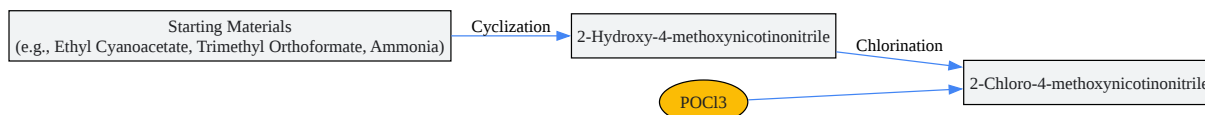
While specific experimental spectra for **2-Chloro-4-methoxynicotinonitrile** are not readily available in public databases, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

- <sup>1</sup>H NMR: The spectrum is expected to show signals for the two aromatic protons on the pyridine ring and a singlet for the methoxy group protons.
- <sup>13</sup>C NMR: The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the nitrile carbon, the carbons of the pyridine ring, and the methoxy carbon. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and cyano groups and the electron-donating effect of the methoxy group.
- IR Spectroscopy: Characteristic absorption bands would be observed for the C≡N (nitrile) stretch, C-O (ether) stretch, C-Cl stretch, and the aromatic C=C and C-H vibrations of the pyridine ring.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M<sup>+</sup>) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

## Synthesis of 2-Chloro-4-methoxynicotinonitrile

The synthesis of **2-Chloro-4-methoxynicotinonitrile** is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-hydroxy-4-methoxynicotinonitrile, followed by a chlorination reaction.

Synthesis Pathway Visualization:



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-Chloro-4-methoxynicotinonitrile**.

## Experimental Protocol: Synthesis of 2-Hydroxy-4-methoxynicotinonitrile (Precursor)

A detailed experimental protocol for the synthesis of the 2-hydroxy precursor is crucial. While a specific protocol for 2-hydroxy-4-methoxynicotinonitrile is not readily available in the searched literature, a general and analogous procedure for the synthesis of similar 2-hydroxypyridine-3-carbonitriles involves the condensation of an appropriate enone with malononitrile in the presence of a base. For the methoxy-substituted target, a plausible route would involve the reaction of a methoxy-containing precursor.

Further research into specialized chemical literature is recommended to obtain a precise, validated experimental protocol for this specific precursor.

## Experimental Protocol: Chlorination of 2-Hydroxy-4-methoxynicotinonitrile

The chlorination of the 2-hydroxy precursor is a common transformation in heterocyclic chemistry, often employing phosphorus oxychloride (POCl<sub>3</sub>).

General Experimental Protocol:

This protocol is based on general procedures for the chlorination of hydroxypyridines and may require optimization for this specific substrate.[2]

#### Reagents:

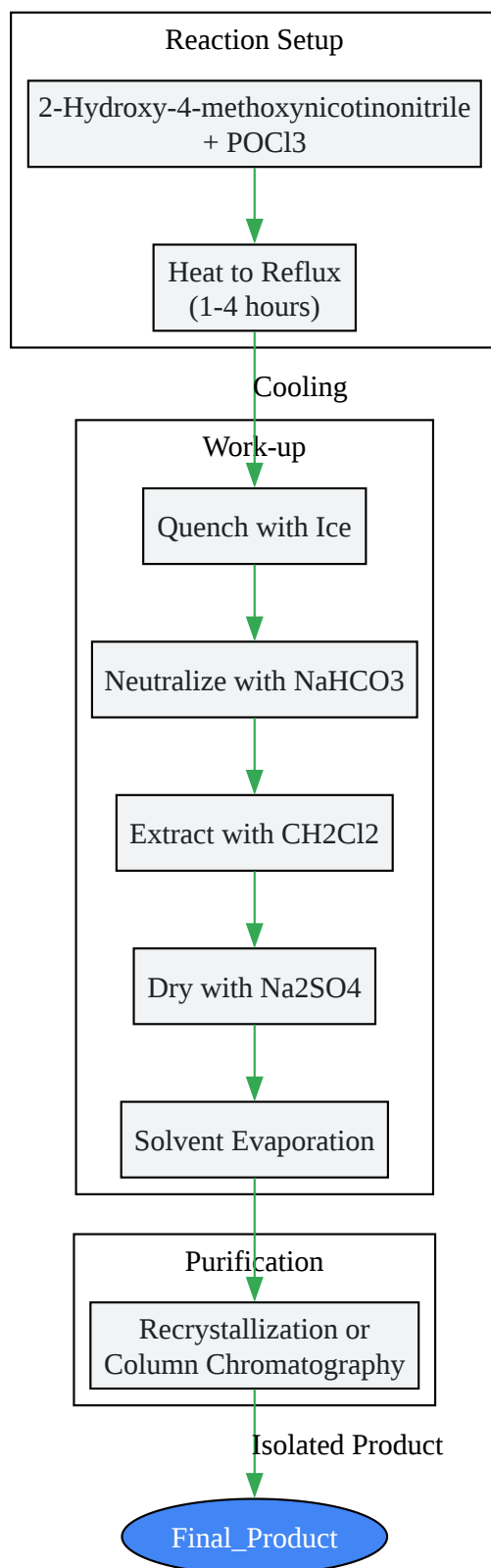
- 2-Hydroxy-4-methoxynicotinonitrile
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Pyridine (optional, as a base)
- Inert solvent (e.g., sulfolane, optional)
- Ice
- Saturated sodium bicarbonate solution
- Dichloromethane or other suitable organic solvent for extraction
- Anhydrous sodium sulfate or magnesium sulfate for drying

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension or solution of 2-hydroxy-4-methoxynicotinonitrile in an excess of phosphorus oxychloride is prepared. Alternatively, an inert high-boiling solvent like sulfolane can be used with a stoichiometric amount of  $\text{POCl}_3$ . [3]
- A catalytic amount of an organic base such as pyridine or dimethylformamide (DMF) can be added to accelerate the reaction. [3]
- The reaction mixture is heated to reflux (typically around 100-110 °C for neat  $\text{POCl}_3$ ) and stirred for a period of 1 to 4 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [3]
- After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure.

- The residue is cooled in an ice bath and the reaction is carefully quenched by the slow addition of crushed ice or ice-cold water. This step is highly exothermic and should be performed in a well-ventilated fume hood.
- The aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
- The product is then extracted with an organic solvent such as dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude **2-Chloro-4-methoxynicotinonitrile**.
- The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Experimental Workflow Visualization:



[Click to download full resolution via product page](#)

Caption: General workflow for the chlorination and purification of **2-Chloro-4-methoxynicotinonitrile**.

## Applications in Research and Development

**2-Chloro-4-methoxynicotinonitrile** is a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of the chloro, methoxy, and cyano groups at specific positions on the pyridine ring allows for diverse chemical modifications, making it a key building block for:

- **Pharmaceuticals:** The synthesis of novel compounds with potential therapeutic applications.
- **Agrochemicals:** The development of new herbicides, fungicides, and insecticides.

The strategic placement of reactive sites on the molecule enables chemists to introduce further complexity and functionality, leading to the discovery of new chemical entities with desired biological properties.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- [1. researchgate.net \[researchgate.net\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
- [3. rsc.org \[rsc.org\]](#)
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Chloro-4-methoxynicotinonitrile - Structure and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1349480/docs#in-depth-technical-guide-2-chloro-4-methoxynicotinonitrile-structure-and-synthesis>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)